molecular formula C4H2Cl3F3 B1333444 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene CAS No. 261760-98-9

2,3,4-Trichloro-3,4,4-trifluorobut-1-ene

Cat. No. B1333444
CAS RN: 261760-98-9
M. Wt: 213.41 g/mol
InChI Key: WMNITLQHAQGMNO-UHFFFAOYSA-N
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Description

“2,3,4-Trichloro-3,4,4-trifluorobut-1-ene” is a chemical compound with the CAS number 261760-98-9 . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4-Trichloro-3,4,4-trifluorobut-1-ene” such as melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .

Scientific Research Applications

  • NMR Spectroscopy Investigations : The compound 3-chloro-4-bromo-3,4,4-trifluorobutene-1, closely related to 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene, has been extensively studied using NMR spectroscopy. This research has enabled the determination of all chemical shifts and multiple coupling constants for the compound, providing valuable insights into its molecular structure and behavior (Hinton & Jaques, 1974).

  • Synthesis and Reactions of Fluorinated Compounds : Research has been conducted on the synthesis and nucleophilic reactions of fluorinated butenolides, which are structurally similar to 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene. These studies have led to the development of new synthesis methods and a better understanding of the compound's reactivity (Paleta, Volkov, & Hetflejš, 2000).

  • Formation of N-trifluoromethylhydroxylamines : Trifluoronitrosomethane, another compound closely related to 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene, has been used to form N-alkenyl-N-trifluoromethylhydroxylamines through ene reactions. This process involves the transfer of allylic hydrogen to oxygen and bonding of olefinic carbon to nitrogen (Barlow, Haszeldine, & Murray, 1980).

  • Synthesis of Trifluoromethylpyrroles and Related Heterocycles : A method for synthesizing trifluoromethylpyrroles and other heteroaromatics using 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, derivatives of compounds similar to 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene, has been developed. This research offers a novel approach to creating important chemical structures (Andrew & Mellor, 2000).

  • Electrophilic Reactions with Various Nucleophiles : The unique chemical properties of trifluoromethyl-containing enones, closely related to 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene, have been studied. These compounds exhibit electrophilic reactivity, leading to the development of new synthetic methods for carbo- and heterocycles (Yakovenko et al., 2015).

properties

IUPAC Name

2,3,4-trichloro-3,4,4-trifluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3F3/c1-2(5)3(6,8)4(7,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNITLQHAQGMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(F)(F)Cl)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380278
Record name 2,3,4-trichloro-3,4,4-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trichloro-3,4,4-trifluorobut-1-ene

CAS RN

261760-98-9
Record name 2,3,4-trichloro-3,4,4-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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